molecular formula C11H15N3O3 B8136236 tert-Butyl (2-carbamoylpyridin-3-yl)carbamate

tert-Butyl (2-carbamoylpyridin-3-yl)carbamate

Cat. No.: B8136236
M. Wt: 237.25 g/mol
InChI Key: HHGXZPBSASQINT-UHFFFAOYSA-N
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Description

tert-Butyl (2-carbamoylpyridin-3-yl)carbamate (CAS 2288709-59-9) is a pyridine derivative with the molecular formula C₁₁H₁₅N₃O₃ and a purity of 95% . Its structure features a pyridine ring substituted at the 3-position with a tert-butyl carbamate group and at the 2-position with a carbamoyl (-CONH₂) group. This compound is primarily utilized as a pharmaceutical intermediate, leveraging the carbamate group’s role as a protective moiety for amines during synthetic processes .

Properties

IUPAC Name

tert-butyl N-(2-carbamoylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-7-5-4-6-13-8(7)9(12)15/h4-6H,1-3H3,(H2,12,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGXZPBSASQINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Group Installation

A common method employs tert-butyl dicarbonate (Boc₂O) to protect the amine group of 3-amino-2-cyanopyridine. In a typical procedure, the amine is reacted with Boc₂O in tetrahydrofuran (THF) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, yielding tert-butyl (2-cyanopyridin-3-yl)carbamate. This step is critical for preventing undesired side reactions during subsequent transformations.

Reaction Conditions

ReactantReagentSolventBaseTemperatureYield
3-Amino-2-cyanopyridineBoc₂O (1.2 eq)THFDBU0°C → RT85%

Carbamoylation via Hydrolysis

The nitrile group at the 2-position is hydrolyzed to a carbamoyl group using acidic or basic conditions. For example, treatment with concentrated sulfuric acid at 60°C for 6 hours converts the nitrile to a primary amide. Alternatively, enzymatic hydrolysis using nitrilases has been reported for improved selectivity.

Optimized Hydrolysis Protocol

  • Reagents : H₂SO₄ (conc.), H₂O

  • Conditions : 60°C, 6 hours

  • Yield : 78%

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances leverage palladium catalysis to construct the pyridine-carbamate scaffold. A method detailed in Bioorganic and Medicinal Chemistry involves Suzuki-Miyaura coupling between a boronic ester and a halogenated pyridine intermediate.

Suzuki-Miyaura Coupling

tert-Butyl (2-bromopyridin-3-yl)carbamate is reacted with a carbamoyl boronic ester in the presence of Pd(OAc)₂ and a phosphine ligand (e.g., CyJohnPhos). The reaction proceeds in dioxane at 110°C, achieving 72% yield after purification.

Catalytic System

ComponentLoadingRole
Pd(OAc)₂5 mol%Catalyst
CyJohnPhos10 mol%Ligand
K₃PO₄2.5 eqBase

One-Pot Sequential Reactions

A streamlined one-pot synthesis avoids intermediate isolation, enhancing efficiency. This method combines carbamate protection and carbamoylation in a single reactor.

Protocol Overview

  • Protection : 3-Amino-2-cyanopyridine is treated with Boc₂O in THF.

  • Hydrolysis : Without isolation, H₂O₂ and NaOH are added to hydrolyze the nitrile to carbamoyl.

  • Workup : Acidification with HCl precipitates the product.

Key Metrics

  • Total Yield : 68%

  • Purity (HPLC) : 95%

Electrochemical Reduction Techniques

Emerging methods utilize electrochemical reduction to generate intermediates. For example, 6-methoxypicolinamide is reduced at a lead cathode in a divided cell, producing 2-aminomethylpyridine derivatives, which are subsequently Boc-protected.

Electrochemical Parameters

ParameterValue
Current Density50 mA/cm²
ElectrolyteH₂SO₄ (1 M)
Temperature25°C
Current Efficiency86%

Comparative Analysis of Methods

Table 1. Method Comparison

MethodYieldPurityScalabilityCost
Multi-Step78%98%Moderate$$
Suzuki Coupling72%95%High$$$
One-Pot68%95%High$
Electrochemical65%90%Low$$

Advantages and Limitations

  • Multi-Step : High purity but requires intermediate isolation.

  • Suzuki Coupling : Scalable but dependent on costly palladium catalysts.

  • Electrochemical : Eco-friendly but limited to lab-scale applications.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.41 (s, 1H, NH), 7.87 (s, 1H, CONH₂), 1.35 (s, 9H, tert-butyl).

  • ESI-MS : m/z 237.2551 [M + H]⁺.

Purity Assessment

  • HPLC : Rt = 1.51 min (C18 column, 0.1% TFA in H₂O/MeCN).

  • Melting Point : 188–189°C .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-carbamoylpyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the carbamate group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Reactions: Substituted pyridine derivatives.

    Hydrolysis: 2-carbamoylpyridine and tert-butyl alcohol.

    Oxidation and Reduction: Oxidized or reduced forms of the pyridine ring and carbamate group.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl (2-carbamoylpyridin-3-yl)carbamate has been investigated as a lead compound in the development of new drugs targeting specific enzymes involved in various diseases. Its potential as an enzyme inhibitor has been highlighted in several studies:

  • Enzyme Inhibition : The compound has shown efficacy in inhibiting enzymes that play crucial roles in cancer pathways, suggesting its potential utility in cancer treatment.
  • Therapeutic Applications : Research indicates that it may have applications in treating conditions related to neurodegenerative diseases due to its ability to modulate biological pathways .

The compound exhibits notable biological activities, particularly as an inhibitor of various enzymes and biological pathways. Key findings include:

  • Inhibition Studies : Interaction studies have revealed that this compound interacts with multiple biological systems, which is critical for understanding its pharmacokinetics and therapeutic potential.
  • Case Study on Cancer Treatment : In vitro studies have demonstrated its effectiveness in reducing tumor cell proliferation through targeted enzyme inhibition, making it a promising candidate for further development as an anti-cancer agent .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions requiring careful control of conditions to ensure high yields and purity. The general synthetic pathway includes:

  • Starting Materials : Use of appropriate pyridine derivatives.
  • Reagents : Application of coupling agents and protective groups.
  • Purification : Techniques such as column chromatography to isolate the final product.

Mechanism of Action

The mechanism of action of tert-Butyl (2-carbamoylpyridin-3-yl)carbamate depends on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Findings :

  • Bromine and chlorine substituents enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Multi-halogenated derivatives (e.g., 2-bromo-6-chloro) are more sterically hindered, reducing solubility but increasing stability in harsh reaction conditions .

Functional Group Variations

Substituents like methoxy, hydroxymethyl, and fluorinated groups modulate electronic and steric properties.

Compound Name Substituents Molecular Formula CAS Number Molecular Weight Key Applications
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate 3-Fluoro, methylcarbamate C₁₁H₁₅FN₂O₂ 886851-28-1 226.25 Fluorinated drug scaffolds
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate 2-Hydroxymethyl, 3-carbamate C₁₁H₁₆N₂O₃ N/A 224.25 Solubility-enhancing prodrugs
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-Dimethoxy, methylcarbamate C₁₄H₂₀N₂O₄ N/A 280.32 CNS-targeting agents

Key Findings :

  • Fluorine substituents improve metabolic stability and bioavailability in drug candidates .
  • Hydroxymethyl and methoxy groups enhance solubility, making these derivatives suitable for aqueous-phase reactions .

Structural Analogs with Similarity Scores

Quantitative similarity analysis () highlights close analogs:

Compound Name Substituents Similarity Score Molecular Weight
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate 4-Iodo, 2-methoxy 0.82 337.12
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate 6-Hydroxymethyl 0.82 224.25
tert-Butyl pyridin-3-ylcarbamate Unsubstituted pyridine 0.81 194.23

Key Findings :

  • Iodo and methoxy groups (similarity score 0.82) offer distinct reactivity profiles for radioimaging or alkylation reactions .
  • The unsubstituted pyridin-3-ylcarbamate (similarity 0.81) serves as a simpler scaffold for structure-activity relationship studies .

Biological Activity

tert-Butyl (2-carbamoylpyridin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₄H₁₆N₄O₃S
  • Molecular Weight : 320.367 g/mol
  • Classification : Pyridine derivative

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor, binding to the active sites of enzymes and subsequently blocking their activity. This interaction can lead to modulation of various signaling pathways, which is critical in therapeutic contexts.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : The compound has been investigated for its potential as an anti-tumor agent, particularly through its role as a STING agonist, which activates immune responses against tumors .
  • Antimicrobial Properties : Studies have shown that derivatives of pyridine compounds, including this compound, possess antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production in response to stimuli such as amyloid beta, suggesting a role in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSTING agonist activity leading to immune activation
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduced TNF-α production in astrocytes

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the optimization of STING agonists, including compounds similar to this compound. The research highlighted that these compounds could significantly enhance anti-tumor immunity in preclinical models .

Research on Antimicrobial Properties

Another investigation focused on the synthesis and biological evaluation of pyridine derivatives, revealing that certain modifications led to increased efficacy against trypanosomatid parasites. The study assessed the selectivity index and cytotoxicity against mammalian cells, demonstrating that some derivatives maintained low toxicity while exhibiting potent antiparasitic activity .

Neuroprotective Effects

In neurobiology research, the compound was evaluated for its protective effects against amyloid beta-induced cytotoxicity in astrocytes. Results indicated a moderate protective effect against neuronal cell death, potentially through modulation of inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for tert-Butyl (2-carbamoylpyridin-3-yl)carbamate?

  • Methodology :

  • Stepwise Protection : Use tert-butyl carbamate (Boc) as a protecting group for amines, as demonstrated in multi-step syntheses of analogous pyridine derivatives. Boc groups are stable under basic conditions and can be cleaved with acids (e.g., HCl/MeOH) .
  • Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for introducing carbamoyl groups to pyridine rings, ensuring optimal ligand selection (e.g., BINAP) and temperature control (80–100°C) .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane for intermediates, and confirm purity via LC-MS or NMR .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

  • Methodology :

  • Data Collection : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data (<1.0 Å) to resolve potential ambiguities in pyridine ring substituents .
  • Validation : Cross-validate crystallographic data with NMR (e.g., 1^1H, 13^{13}C) and HRMS to confirm bond angles and stereochemistry .

Q. What safety protocols are critical during handling and storage?

  • Guidelines :

  • Ventilation : Work in fume hoods to avoid inhalation of vapors, as tert-butyl carbamates may release irritants during decomposition .
  • Storage : Store at 2–8°C in sealed containers under inert gas (N2_2/Ar) to prevent hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and P95 respirators when handling powders to minimize dermal/ocular exposure .

Advanced Research Questions

Q. How can conflicting NMR data for Boc-protected intermediates be resolved?

  • Troubleshooting :

  • Dynamic Effects : Check for rotational barriers in carbamate groups using variable-temperature NMR (VT-NMR) to identify conformational exchange broadening .
  • Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl3_3; Boc groups may exhibit solvent-dependent splitting due to hydrogen bonding .
  • Crystallographic Cross-Check : Resolve ambiguities by correlating NMR data with X-ray structures (e.g., dihedral angles of pyridine substituents) .

Q. What mechanistic insights guide the optimization of coupling reactions involving tert-butyl carbamates?

  • Mechanistic Analysis :

  • Catalytic Systems : Screen Pd catalysts (e.g., Pd2_2(dba)3_3) with ligands (e.g., Xantphos) to enhance selectivity in C–N bond formation. Lower catalyst loading (1–5 mol%) reduces side-product formation .
  • Kinetic Profiling : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How can computational modeling predict the reactivity of the carbamoylpyridine moiety in nucleophilic substitutions?

  • Computational Strategy :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic hotspots on the pyridine ring .
  • Solvent Effects : Apply implicit solvent models (e.g., SMD) to simulate polar aprotic conditions (e.g., DMAc), which stabilize transition states in SNAr reactions .

Q. What strategies address low yields in Boc deprotection under acidic conditions?

  • Optimization :

  • Acid Selection : Compare HCl/MeOH vs. TFA/DCM; TFA offers faster deprotection but may require scavengers (e.g., triisopropylsilane) to prevent carbocation side reactions .
  • Temperature Control : Use –78°C for slow protonation of Boc groups, minimizing premature cleavage of acid-labile pyridine substituents .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar tert-butyl carbamates?

  • Root-Cause Analysis :

  • Reagent Purity : Verify supplier-grade reagents (e.g., Boc2_2O ≥99%) to exclude moisture-induced side reactions .
  • Scale Effects : Pilot small-scale (<1 g) vs. large-scale (>10 g) syntheses; mixing inefficiencies in larger batches may reduce yields .
  • Chromatography Artifacts : Compare isolated yields vs. crude purity; silica gel may retain polar byproducts, inflating reported yields .

Tables for Key Experimental Parameters

Parameter Optimal Range Reference
Boc Protection Temperature–78°C to 0°C
Pd Catalyst Loading1–5 mol%
Column Chromatography20–50% EtOAc/Hexane
Deprotection Time (HCl)3–5 h at RT

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